Product packaging for Octacosyl acrylate(Cat. No.:CAS No. 94138-81-5)

Octacosyl acrylate

Cat. No.: B12660935
CAS No.: 94138-81-5
M. Wt: 464.8 g/mol
InChI Key: HJZOFAWRMPYCHL-UHFFFAOYSA-N
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Description

Significance of Long-Chain Alkyl Acrylates in Polymer Chemistry and Materials Science

Long-chain alkyl acrylates are a significant class of monomers in polymer chemistry, primarily due to the distinct properties conferred by their long hydrophobic side chains. google.comacs.org These monomers, which include compounds like octadecyl acrylate (B77674) and lauryl acrylate, serve as building blocks for "comb-like" polymers. rsc.orgknowde.com In these polymers, a flexible polyacrylate backbone is adorned with long, crystallizable alkyl side chains. rsc.org This unique architecture allows for the creation of materials with interesting phase behaviors and a wide range of applications. rsc.org

The presence of the long alkyl group provides a powerful mechanism for tuning the physical properties of the resulting polymers. acs.org A key feature is the hydrophobicity imparted by the alkyl chain, which makes these polymers highly resistant to water. google.comvulcanchem.com This property is leveraged in the development of waterproof coatings, adhesives, and polymer fatliquors for leather to provide water repellency. vulcanchem.comsfdchem.commdpi.com

Furthermore, the long side chains can crystallize independently of the amorphous polymer backbone, leading to materials with both a glass transition temperature (Tg) and a melting temperature (Tm). knowde.com This side-chain crystallinity is the basis for several advanced applications, including shape-memory polymers, where the crystalline domains act as physical crosslinks that fix a temporary shape. rsc.orgknowde.comnih.gov The thermal responsiveness of these crystalline regions also allows for the development of thermo-sensitive materials. knowde.com

In multicomponent polymer systems like blends and block copolymers, long-chain alkyl acrylates are studied for their role in modifying interfaces and governing self-assembly. acs.org Their lipophilic nature makes them compatible with nonpolar substances, leading to their use as pour point depressants in oils and as stabilizers for particles in nonpolar solvents. tandfonline.com The ability to copolymerize these monomers with a variety of other functional monomers further expands their utility, allowing for the creation of tailor-made copolymers with specific physical and chemical properties. tandfonline.comtandfonline.com

Academic Research Focus and Scope for Octacosyl Acrylate Systems

Academic research into systems based on this compound and its analogues, particularly the more extensively studied octadecyl acrylate (ODA), covers a broad spectrum of polymer science, from synthesis and characterization to the exploration of novel applications.

A significant area of research is the controlled synthesis of polymers and copolymers containing these long-chain monomers. Techniques like Atom Transfer Radical Polymerization (ATRP) have been optimized to produce well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. kent.ac.ukacs.org Research also focuses on various polymerization methods, including free-radical polymerization in solution, emulsion, and miniemulsion systems, to create a range of materials from linear copolymers to crosslinked networks. mdpi.comtandfonline.comresearchgate.net

Characterization of the resulting polymers is a major focus, with studies often employing a suite of analytical techniques. Differential Scanning Calorimetry (DSC) is widely used to investigate the thermal properties, specifically the melting and crystallization behavior of the long alkyl side chains. rsc.orgtandfonline.commdpi.com Thermogravimetric Analysis (TGA) is used to assess thermal stability. mdpi.comunt.edu The molecular structure and composition of copolymers are often determined using spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.commdpi.com

The monomer reactivity ratios in copolymerization are another critical area of academic inquiry. tandfonline.comtandfonline.com Understanding these ratios is crucial for designing copolymers with desired compositions and microstructures, which in turn dictates their final properties. tandfonline.comtandfonline.com

The scope of research extends to a variety of applications. One prominent area is the development of shape-memory materials, where the crystalline side chains of poly(octadecyl acrylate) act as the switching segment. rsc.orgknowde.comrsc.org Research has explored blending PODA with elastomers like polybutadiene (B167195) to create shape-memory polymer blends. nih.gov Another application is in the field of chromatography, where PODA-grafted silica (B1680970) is used as a stationary phase in high-performance liquid chromatography (HPLC) for separating molecules based on properties like planarity. mdpi.com The high affinity of these polymers for nonpolar substances has led to research into their use as oil sorbents for environmental remediation. tandfonline.comunt.edu

Furthermore, copolymers of long-chain alkyl acrylates with functional monomers are being investigated for creating "smart" materials. For example, copolymers with glycidyl (B131873) methacrylate (B99206) yield functional materials that can be further modified, tandfonline.comtandfonline.com while those with aminotriazine (B8590112) show enhanced thermal stability. mdpi.com Research has also delved into creating fluoride (B91410) and acetate-responsive gels by incorporating thiourea (B124793) into a poly(octadecyl acrylate) network. nih.gov

Table 1: Physical and Chemical Properties of Octadecyl Acrylate Monomer

Property Value References
Appearance Colorless to slightly turbid liquid or white solid vulcanchem.com
Molecular Formula C21H40O2 nih.gov
Molecular Weight 324.5 g/mol nih.gov
Density 0.8 g/mL at 25 °C chemicalbook.comchemsrc.com
Melting Point 32-34 °C chemicalbook.comchemsrc.com
Purity (Typical) ≥97.0% vulcanchem.com

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, toluene, and acetone (B3395972) | vulcanchem.com |

Table 2: Research Findings on Poly(octadecyl acrylate) and its Copolymers

Research Area Key Findings References
Copolymerization Reactivity ratios for copolymerization with glycidyl methacrylate (GMA) were determined (rGMA = 1.29, rODA = 0.68), indicating GMA is more reactive. tandfonline.com
Thermal Properties Homopolymer of octadecyl acrylate exhibits a melting point (Tm) due to side-chain crystallization. Incorporation of comonomers like GMA can reduce the Tm. knowde.comtandfonline.com
Shape Memory Blends of poly(octadecyl acrylate) and polybutadiene can create shape-memory polymers with high fixity (>90%) and 100% recovery. nih.gov
Chromatography Grafting with aminotriazine comonomers increased the endothermic peak of the pODA phase from 38 °C to 46 °C, enhancing thermal stability for HPLC applications. mdpi.com
Mechanical Properties Hydrogels formed with N,N-dimethylacrylamide and octadecyl acrylate show shape memory behavior and improved mechanical strength due to hydrophobic associations. rsc.org

| Solution Properties | In copolymers with methyl acrylate, the intrinsic viscosity first increases and then decreases with a higher octadecyl acrylate content, indicating changes in chain conformation. | rsc.org |

Table 3: Chemical Compounds Mentioned

Compound Name
Acetone
Acrylic Acid
2-Acrylamido-2-methyl-1-propane sulphonic acid
2,2'-Azobisisobutyronitrile (AIBN)
Benzene (B151609)
Butyl acrylate
Cinnamoyloxy ethyl methacrylate
Dicumyl peroxide
N,N-dimethylacrylamide
Ethanol
Ethyl 2-bromoisobutyrate
Ethylene (B1197577) glycol dimethacrylate
Glycidyl methacrylate
Hexadecyl acrylate
Hydroquinone (B1673460)
Isooctyl acrylate
Lauryl acrylate
Maleic anhydride (B1165640)
Methyl acrylate
Methyl ether hydroquinone (MEHQ)
Methyl methacrylate
n-Octene
This compound
Octadecyl acrylate
Octadecyl methacrylate
p-Toluenesulfonic acid
Pentaerythritoltriacrylate
Poly(octadecyl acrylate)
Polybutadiene
Polystyrene
Potassium persulfate
Sodium dodecyl sulfate
Stearyl alcohol
tert-Butyl acrylate
tert-Butyl methacrylate
Tetrahydrofuran (THF)
Thiodiphenylamine
Thiourea
Toluene
2-Vinyl-4,6-diamino-1,3,5-triazine (B1219306)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H60O2 B12660935 Octacosyl acrylate CAS No. 94138-81-5

Properties

CAS No.

94138-81-5

Molecular Formula

C31H60O2

Molecular Weight

464.8 g/mol

IUPAC Name

octacosyl prop-2-enoate

InChI

InChI=1S/C31H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-33-31(32)4-2/h4H,2-3,5-30H2,1H3

InChI Key

HJZOFAWRMPYCHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

Polymerization and Copolymerization Strategies for Octacosyl Acrylate Systems

Homopolymerization Mechanisms of Octacosyl Acrylate (B77674)

The homopolymerization of long-chain acrylates like octacosyl acrylate can be achieved through various mechanisms, most notably free radical polymerization, which can be initiated thermally or by photochemical means.

Free radical polymerization is a chain-growth process that transforms individual monomer units into a polymer chain. This process is fundamentally composed of three key stages: initiation, propagation, and termination. youtube.com

Initiation: The process begins when an initiator molecule decomposes, typically under heat, to form two free radicals. youtube.com These highly reactive species then attack the carbon-carbon double bond of an this compound monomer, creating a new, larger radical. youtube.com

Propagation: The newly formed monomer radical reacts with subsequent this compound monomers. youtube.com In each step, a monomer is added to the growing chain, and the radical active site is regenerated at the chain's end, allowing for rapid chain extension. youtube.comlibretexts.org

Termination: The growth of a polymer chain ceases through termination events. This typically occurs when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation), resulting in two stable, non-reactive polymer chains. youtube.com

The kinetics of acrylate polymerization can be complex. As the polymer chains grow and the viscosity of the medium increases, the mobility of large polymer radicals decreases. This hinders their ability to find each other and terminate, leading to a phenomenon known as autoacceleration or the gel effect, where the polymerization rate sharply increases. imaging.org Eventually, the mobility of monomers also becomes restricted, causing the reaction to slow down in a stage called autodeceleration. imaging.org Chain transfer reactions, where the radical activity is transferred to another molecule (like a solvent or monomer), can also occur, influencing the final molecular weight of the polymer. libretexts.org

Photopolymerization utilizes light to initiate the polymerization reaction, offering spatial and temporal control. acs.orgmdpi.com For long-chain acrylates, the physical state of the monomer—liquid (melt) or solid (crystalline)—plays a crucial role in the reaction kinetics.

In the liquid state, polymerization proceeds similarly to thermally initiated systems, but the initiation is triggered by a photoinitiator that generates radicals upon exposure to UV light. mdpi.com However, in the solid crystalline state, long-chain acrylates can exhibit unique and highly efficient polymerization behavior. researchgate.net Research on octadecyl methacrylate (B99206), a structurally similar monomer, has shown that the long alkyl chains can self-assemble into a crystalline lattice that pre-organizes the reactive acrylate groups. researchgate.net This favorable arrangement facilitates a rapid, minimally activated propagation reaction directly within the solid state, often without destroying the crystalline packing of the side chains. researchgate.net This can lead to significantly improved polymerization kinetics and higher double bond conversion compared to polymerization in the liquid phase. researchgate.net This solid-state polymerization can produce polymers with more ordered structures and lower molecular weight distributions.

Controlled Radical Polymerization (CRP) of Long-Chain Acrylates

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, Controlled Radical Polymerization (CRP) techniques are employed. These methods introduce a reversible deactivation mechanism that allows polymer chains to grow simultaneously and uniformly.

RAFT polymerization is a highly versatile CRP method that can be applied to a wide range of monomers, including long-chain acrylates. acs.orgnih.gov The control is achieved by adding a specific chain transfer agent (CTA) to the polymerization mixture. The process involves a rapid equilibrium where the growing polymer radicals reversibly add to the CTA, forming a dormant species. This dormant species can then fragment to release a new radical that can re-initiate polymerization. acs.org

This reversible transfer process ensures that all polymer chains have an equal opportunity to grow, leading to polymers with predictable molecular weights and very low polydispersity (Đ ≈ 1.1–1.2). researchgate.net RAFT is particularly powerful for creating complex polymer architectures, such as diblock and triblock copolymers, by sequentially adding different monomers. nih.govscirp.org For example, copolymers of stearyl acrylate and hydroxyethyl (B10761427) acrylate have been synthesized with precise sequence structures using RAFT. scirp.org

Table 1: Representative Conditions for RAFT Polymerization of a Long-Chain Acrylate (Stearyl Acrylate)
CTAMonomer/CTA RatioInitiatorSolventTemperature (°C)Resulting Mₙ (g/mol)Polydispersity (Đ)
DDMAT100:1AIBNDMF7028,5001.15
CDSP150:1AIBNDMF7045,2001.18
DDMAT200:1ACPAEthanol7559,8001.20

Data are representative values based on typical RAFT polymerizations of long-chain acrylates like stearyl acrylate. nih.govscirp.orgmdpi.com

Atom Transfer Radical Polymerization (ATRP) is another robust CRP technique used to synthesize well-defined polymers. nih.gov The mechanism is based on the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant species (an alkyl halide) to a transition metal complex (often copper-based), which generates a propagating radical. nih.gov This process establishes a dynamic equilibrium that keeps the concentration of active radicals very low, thereby minimizing termination reactions.

ATRP provides excellent control over polymer architecture, enabling the synthesis of block copolymers, star polymers, and polymer brushes with predetermined molecular weights and narrow distributions. nih.govdigitellinc.com A key challenge in the ATRP of long-chain acrylates like lauryl acrylate is the poor solubility of the copper catalyst complex in the non-polar monomer/polymer medium. researchgate.net This issue can be overcome by using ligands with long alkyl chains, such as 4,4′-di(5-nonyl)-2,2′-bipyridine, which enhances catalyst solubility and improves polymerization control. researchgate.net

Table 2: Influence of Ligand on ATRP of a Long-Chain Acrylate (Lauryl Acrylate)
LigandSolventTemperature (°C)Monomer Conversion (%)Resulting Mₙ (g/mol)Polydispersity (Đ)
PMDETAToluene909226,1001.19
Me₆TRENAnisole608824,5001.15
dNbpyNone (Bulk)909527,3001.12

Data are representative values based on ATRP of lauryl acrylate, demonstrating the effect of different ligands on polymerization control. researchgate.netnih.gov

Nitroxide-Mediated Polymerization (NMP) is a CRP method that relies on the reversible capping of the growing polymer chain end with a stable nitroxide radical to form a dormant alkoxyamine. Upon heating, this C-O bond can undergo homolytic cleavage, regenerating the propagating radical and the nitroxide. acs.org

While NMP is highly effective for monomers like styrene (B11656), its application to acrylates presents significant challenges. researchgate.net Common and inexpensive nitroxides such as 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO) are generally ineffective for acrylate polymerization because the C–O bond formed between the acrylate chain end and the nitroxide is too strong, preventing efficient reactivation of the dormant chain. researchgate.net Successful NMP of acrylates typically requires the use of more sophisticated and costly acyclic nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethyl)-N-oxyl (SG1). researchgate.net An alternative strategy involves using a pre-made polystyrene macroinitiator capped with TEMPO to initiate the polymerization of an acrylate monomer, forming a block copolymer. researchgate.net

Copolymerization with Diverse Monomers for Functional Materials

The copolymerization of this compound with a variety of other monomers allows for the synthesis of polymers with tailored properties, suitable for a wide range of functional materials.

Statistical and Block Copolymerization with Functional Monomers (e.g., Glycidyl (B131873) Methacrylate)

The introduction of functional monomers, such as glycidyl methacrylate (GMA), into polymer chains containing this compound can be achieved through both statistical and block copolymerization methods. These strategies result in materials that combine the properties of the long alkyl side chains of this compound with the reactivity of the functional monomer.

Free radical copolymerization is a common method for synthesizing these copolymers. For instance, the copolymerization of glycidyl methacrylate (GMA) and octadecyl acrylate (ODA), a monomer structurally similar to this compound, has been carried out in solution at elevated temperatures using an initiator like 2,2′-azobisisobutyronitrile (AIBN). tandfonline.com The composition of the resulting copolymers can be determined using techniques such as 1H NMR spectroscopy. tandfonline.com

Reactivity ratios, which describe the tendency of monomers to react with themselves or with the comonomer, are crucial in understanding the resulting copolymer structure. For the GMA-ODA system, it has been shown that GMA is the more reactive monomer. tandfonline.comtandfonline.com This difference in reactivity influences the distribution of monomer units along the polymer chain in statistical copolymers.

The incorporation of GMA affects the thermal properties of the copolymers. As the GMA content increases, the glass transition temperature (Tg) of the copolymer also increases. tandfonline.com Conversely, the melting temperature (Tm) associated with the crystalline domains of the long alkyl side chains tends to decrease with higher GMA content. tandfonline.com

Block copolymers of this compound and functional monomers can be synthesized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). tandfonline.com This method allows for the preparation of well-defined block structures, where segments of poly(this compound) are covalently linked to segments of the functional polymer. cmu.edu

The presence of the functional monomer, such as GMA with its reactive epoxy groups, provides sites for further chemical modification. tandfonline.com This allows for the attachment of other molecules or the creation of crosslinked networks, expanding the potential applications of these materials.

Below is an interactive data table summarizing the effects of Glycidyl Methacrylate (GMA) content on the thermal properties of Octadecyl Acrylate (ODA) copolymers.

Integration with Hydrophilic and Hydrophobic Comonomers (e.g., Acrylic Acid, Methyl Acrylate, Styrene, Vinyl Acetate (B1210297), Aminotriazines)

This compound can be copolymerized with a range of both hydrophilic and hydrophobic comonomers to create amphiphilic materials with tailored properties. The choice of comonomer and the copolymerization technique significantly influence the final characteristics of the polymer, such as its solubility, thermal behavior, and self-assembly properties.

Hydrophilic Comonomers: The incorporation of hydrophilic monomers like acrylic acid introduces acidic functional groups into the polymer chain. This can impart pH-responsiveness and improve adhesion to polar substrates. The copolymerization of N-vinylpyrrolidone with methyl acrylate, for example, results in thermosensitive copolymers that can form hydrophobic–hydrophilic associations in aqueous solutions. mdpi.com

Hydrophobic Comonomers: Copolymerization with hydrophobic monomers such as methyl acrylate, styrene, and vinyl acetate allows for the modification of the polymer's mechanical and thermal properties. google.comresearchgate.net

Methyl Acrylate: Copolymerization with methyl acrylate can be used to adjust the glass transition temperature and hydrophobicity of the resulting polymer. marquette.eduuni-bayreuth.de

Styrene: The inclusion of styrene can enhance the thermal stability and mechanical strength of the copolymer. cmu.educmu.edu Copolymers of styrene and n-butyl acrylate have been synthesized via atom transfer radical polymerization. cmu.edu

Vinyl Acetate: Copolymerization with vinyl acetate can introduce a more hydrophilic character compared to other hydrophobic monomers, influencing the polymer's interaction with different solvents. researchgate.net

The synthesis of these copolymers can be achieved through various methods, including conventional free radical polymerization and controlled radical polymerization techniques like ATRP. cmu.educmu.edu The reactivity ratios of the comonomers play a crucial role in determining the final copolymer composition and microstructure. uni-bayreuth.de

The table below provides examples of comonomers and their effects on the properties of this compound copolymers.

Graft Copolymerization Techniques (e.g., onto Carbon Nanotubes, Cellulose)

Graft copolymerization is a powerful method to modify the surfaces of various substrates, imparting new properties derived from the grafted polymer chains. This compound, with its long hydrophobic chain, can be grafted onto surfaces to alter their hydrophobicity and compatibility with other materials.

Grafting onto Carbon Nanotubes: Carbon nanotubes (CNTs) can be functionalized by grafting polymers onto their surface, a process that can improve their dispersion in polymer matrices and introduce new functionalities. semanticscholar.org The "grafting from" approach, where polymerization is initiated from the surface of the CNTs, is a common method. semanticscholar.org This can be achieved by first introducing initiator sites onto the CNT surface and then polymerizing this compound from these sites. researchgate.net This results in a core-shell structure where the CNT core is surrounded by a layer of poly(this compound). The grafted polymer chains can improve the interfacial adhesion between the CNTs and a polymer matrix, leading to enhanced mechanical properties of the resulting composite material. mdpi.com

Grafting onto Cellulose (B213188): Cellulose, a naturally abundant and biodegradable polymer, can also be modified by graft copolymerization. researchgate.net Grafting this compound onto cellulose can significantly increase its hydrophobicity, making it more suitable for applications where water resistance is desired. researchgate.net The grafting process can be initiated by creating radical sites on the cellulose backbone, which then initiate the polymerization of this compound. dntb.gov.ua Various chemical and radiation-induced methods can be used to generate these radical sites. The resulting graft copolymer combines the mechanical strength and biodegradability of cellulose with the hydrophobic properties of poly(this compound).

The following table summarizes the substrates and the resulting property changes after graft copolymerization with this compound.

Crosslinking Methodologies and Polymer Network Formation

Crosslinking is a crucial process for transforming linear or branched polymers into three-dimensional networks, which generally exhibit enhanced mechanical strength, thermal stability, and solvent resistance.

Multifunctional Acrylate Crosslinkers and Network Architectures

The formation of crosslinked networks from acrylate-based polymers can be achieved through the incorporation of multifunctional acrylates. medicaljournalssweden.se These molecules contain two or more acrylate groups, which can participate in polymerization reactions, leading to the formation of covalent bonds between polymer chains.

The architecture of the resulting polymer network is highly dependent on the structure and functionality of the crosslinker. For example, diacrylates will lead to the formation of linear crosslinks between polymer chains, while tri- or tetra-acrylates will result in more complex, branched network structures. The concentration of the crosslinker also plays a critical role; higher concentrations generally lead to a higher crosslink density and a more rigid material.

The polymerization of monofunctional acrylates in the presence of a multifunctional crosslinker results in a three-dimensional network. The properties of this network, such as its swelling behavior and mechanical properties, are directly related to the crosslink density. The choice of the multifunctional acrylate crosslinker allows for the tuning of these properties to meet the requirements of specific applications.

Application of Specific Crosslinking Agents (e.g., Ethylene (B1197577) Glycol Dimethacrylate, Melamine (B1676169) Derivatives, Divinyl Benzene (B151609), Allyl Disulfide)

A variety of crosslinking agents can be employed to form networks from this compound-based polymers, each imparting distinct characteristics to the final material.

Ethylene Glycol Dimethacrylate (EGDMA): EGDMA is a common crosslinking agent used in free radical polymerization. nih.gov Its two methacrylate groups can copolymerize with this compound to form a crosslinked network. nih.gov The length of the ethylene glycol chain can influence the flexibility of the resulting network. researchgate.net

Melamine Derivatives: Melamine-based crosslinkers can be used to create networks through reactions with functional groups on the polymer chains. For example, if the this compound is copolymerized with a monomer containing hydroxyl groups, a melamine derivative can react with these hydroxyls to form a crosslinked structure. googleapis.com

Divinyl Benzene (DVB): DVB is a rigid crosslinking agent that can lead to the formation of highly crosslinked and thermally stable polymers. It is often used in the synthesis of ion-exchange resins and other high-performance materials.

Allyl Disulfide: This crosslinker introduces disulfide bonds into the polymer network. These bonds are cleavable under specific conditions, such as reduction, which can lead to the formation of degradable or self-healing materials.

The selection of the crosslinking agent and the crosslinking density are critical parameters that determine the final properties of the polymer network, including its mechanical strength, swelling behavior, and thermal stability.

Formation of Interpenetrating Polymer Networks (IPNs) with Long-Chain Acrylates

The synthesis of IPNs incorporating long-chain acrylates can be achieved through various polymerization techniques, including sequential or simultaneous polymerization. In a typical sequential approach, a pre-existing crosslinked polymer network is swollen with a second monomer, in this case, this compound, along with a crosslinker and an initiator. Subsequent polymerization of the this compound within the first network results in the formation of the IPN structure.

One common method for the in-situ formation of the poly(long-chain acrylate) network is through photopolymerization. This technique offers spatial and temporal control over the polymerization process. For instance, a solution containing a primary polymer, this compound monomer, a photoinitiator, and a crosslinking agent can be exposed to UV radiation to trigger the polymerization and formation of the second network.

The resulting morphology and properties of the IPN are highly dependent on the compatibility of the constituent polymers, the crosslinking density of each network, and the polymerization kinetics. In systems involving long-chain crystalline acrylates, the alkyl side chains can crystallize to form ordered domains within the amorphous polymer network. These crystalline regions can act as physical crosslinks, significantly influencing the mechanical properties, thermal behavior, and potential shape-memory or self-healing characteristics of the final IPN material.

Research Findings on Analogous Long-Chain Acrylate IPNs

Studies on IPNs synthesized from acrylates with long alkyl side chains, such as n-octadecyl acrylate (C18A), have demonstrated the versatility of this approach. For example, IPNs composed of poly(n-octadecyl acrylate) and a rubbery polymer like butyl rubber have been synthesized via solvent-free UV polymerization. The resulting materials exhibit a range of morphologies, from sea-island to co-continuous, depending on the composition.

The mechanical properties of such IPNs can be tailored by adjusting the ratio of the constituent polymers. The crystalline domains formed by the packing of the octadecyl side chains play a crucial role in the material's stiffness, stretchability, and toughness. These crystalline regions can act as sacrificial bonds that break under stress, dissipating energy and enhancing the material's toughness, while the amorphous network provides ductility.

The data presented in the table below is based on research conducted on IPNs containing n-octadecyl acrylate (C18A) and is provided as a reference to illustrate the potential properties of analogous this compound IPNs.

PropertyIIR/PC18A c-IPN (20 wt% IIR)IIR/PC18A c-IPN (40 wt% IIR)
Morphology Sea-islandCo-continuous
Stiffness (MPa) ~34~9
Stretchability (%) ~72~740
Toughness (MJ·m⁻³) ~1.9~12
Melting Temperature (°C) 51-5251-52
Healing Efficiency (%) >90>90

Table 1: Properties of Interpenetrating Polymer Networks (IPNs) based on n-Octadecyl Acrylate (C18A) and Butyl Rubber (IIR). This table is interactive.

It is important to note that while these findings for n-octadecyl acrylate-based IPNs are informative, the specific properties of this compound IPNs would be influenced by the longer alkyl side chain (C28), which would likely affect the degree of crystallinity, melting temperature, and consequently, the mechanical and thermal properties of the network. Further experimental research is necessary to fully elucidate the formation and characteristics of this compound-based IPNs.

Advanced Characterization of Poly Octacosyl Acrylate Architectures

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic methods are fundamental in elucidating the molecular structure of poly(octacosyl acrylate).

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in both the octacosyl acrylate (B77674) monomer and the resulting polymer. The polymerization of this compound can be monitored by the disappearance of the characteristic vinyl group absorptions in the monomer.

In the FT-IR spectrum of the this compound monomer, key absorption bands are observed that confirm its chemical structure. The polymerization to poly(this compound) is primarily indicated by the disappearance of the C=C stretching vibration. The characteristic peaks for poly(this compound) include a strong band for the C=O stretching of the ester group and bands corresponding to the C-H stretching of the long alkyl side chain. researchgate.netijeas.org

Table 1: Characteristic FT-IR Absorption Bands for this compound and Poly(this compound)

Wavenumber (cm⁻¹)AssignmentPresent in MonomerPresent in Polymer
~2920 and ~2850C-H stretching of alkyl chainYesYes
~1720-1736C=O stretching of esterYesYes
~1635C=C stretching of acrylateYesNo
~1150-1240C-O stretching of esterYesYes

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within the polymer structure, confirming the successful polymerization and elucidating the polymer's architecture. tandfonline.comnih.govcapes.gov.br

In the ¹H NMR spectrum of poly(this compound), the characteristic peaks for the vinyl protons of the monomer (typically found between 5.8 and 6.4 ppm) are absent, which confirms that polymerization has occurred. The spectrum of the polymer is dominated by signals from the long alkyl side chain. tandfonline.com

¹³C NMR spectroscopy further corroborates the structure of poly(this compound). The disappearance of the signals corresponding to the vinyl carbons of the monomer and the appearance of peaks corresponding to the polymer backbone are key indicators of successful polymerization.

Table 2: Typical ¹H NMR Chemical Shifts for Poly(this compound)

Chemical Shift (ppm)Assignment
~4.0-O-CH ₂- (protons of the methylene (B1212753) group adjacent to the ester oxygen)
~1.2-1.6-(CH ₂)- (protons of the methylene groups in the long alkyl chain)
~0.9-CH ₃ (protons of the terminal methyl group)

Table 3: Typical ¹³C NMR Chemical Shifts for Poly(this compound)

Chemical Shift (ppm)Assignment
~174C =O (carbonyl carbon of the ester group)
~65-O-C H₂- (carbon of the methylene group adjacent to the ester oxygen)
~32, 29, 26, 23-(C H₂)n- (carbons of the methylene groups in the long alkyl chain)
~14-C H₃ (carbon of the terminal methyl group)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. mdpi.com For poly(this compound), XPS can be used to confirm the presence of carbon and oxygen in the expected ratios and to analyze the chemical bonding states at the polymer surface. acs.org

The C1s spectrum of poly(this compound) can be deconvoluted into multiple peaks representing the different chemical environments of the carbon atoms. This allows for a quantitative analysis of the polymer's surface composition.

Table 4: Expected C1s XPS Peak Components for Poly(this compound)

Binding Energy (eV)Assignment
~285.0C-C / C-H (adventitious carbon and alkyl chain)
~286.5C-O (carbon singly bonded to oxygen)
~288.5O-C=O (carbonyl carbon)

This technique is particularly useful for analyzing surface modifications or the orientation of the polymer chains at interfaces. acs.org

Thermal Analysis of Poly(this compound) Systems

Thermal analysis techniques are crucial for determining the thermal transitions and stability of poly(this compound), which are critical properties for its application, especially in materials designed for thermal energy storage or as temperature-responsive sensors. uh.edu

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For semi-crystalline polymers like poly(this compound), DSC can identify the melting temperature (Tm) and the heat of fusion (ΔHm) of the crystalline domains formed by the long alkyl side chains. ijeas.orgtandfonline.com

The DSC thermogram of poly(this compound) typically shows a distinct endothermic peak corresponding to the melting of the side-chain crystals. science.govresearchgate.net The position and size of this peak provide information about the crystallinity and thermal properties of the polymer. For instance, poly(octadecyl acrylate), a similar polymer, exhibits a melting peak around 48 °C. mdpi.com The introduction of comonomers can alter this transition temperature. researchgate.netmdpi.com

Table 5: Illustrative DSC Data for Poly(alkyl acrylates)

PolymerMelting Temperature (Tm) (°C)Heat of Fusion (ΔHm) (J/g)
Poly(stearyl acrylate)48.2 - 48.488.9 - 107.7
Poly(octadecyl acrylate) grafted silica (B1680970)~38 - 46Not specified

Note: The values can vary depending on the polymer's molecular weight, polydispersity, and measurement conditions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of poly(this compound). nih.govresearchgate.net

The TGA curve for poly(this compound) will show the temperature at which the polymer begins to degrade. Polyacrylates generally exhibit good thermal stability. mdpi.com For example, poly(stearyl acrylate) is reported to be stable up to 250 °C. ijeas.org The thermal stability of poly(octadecyl acrylate) can be enhanced by copolymerization with other monomers, such as aminotriazine (B8590112). researchgate.netmdpi.com TGA results indicate that polyacrylates can remain stable up to temperatures around 250 °C, with significant degradation occurring at higher temperatures. mdpi.com

Microstructural and Morphological Investigations

The microstructure and morphology of PODA, which describe the arrangement of its polymer chains and the resulting physical structures, are critical determinants of its material properties.

Scanning Electron Microscopy (SEM) for Surface Texture and Porosity

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and porous nature of polymeric materials. In the context of PODA, SEM analysis reveals details about the surface texture and the presence of pores, which can be crucial for applications such as coatings and sorbents. researchcommons.orgmdpi.com

When PODA is copolymerized, for instance with cinnamoyloxy ethyl methacrylate (B99206) (CEMA), SEM images show the formation of a porous structure. unt.edu The degree of porosity can be influenced by the monomer feed ratios and the type of crosslinker used. unt.edu For example, in crosslinked CEMA/ODA copolymers, micropores tend to form as the ODA content increases. unt.edu This porosity is a result of phase separation during the polymer network formation. unt.edu

The surface texture of PODA-based materials can also be examined. For instance, when used as a component in a coating on fabrics, SEM images can show the distribution of the polymer and any resulting surface structures, such as craters that may form during solvent evaporation. acs.org In other applications, SEM can be used to observe the even distribution of the polymer within a composite material. researchcommons.org The analysis of SEM images can also provide quantitative data on surface porosity by using software to calculate the volume beneath the surface from the micrograph. itb.ac.id It's important to note that SEM reveals surface changes and the development of porosity. nih.gov

Table 1: SEM Observations of Poly(this compound) and its Copolymers

Polymer SystemObservationReference
Crosslinked CEMA/ODAPorous structure with micropores forming at higher ODA content. unt.edu unt.edu
P(FAC8-co-DOPAm) on fabricCrater-like structures on fibers after coating. acs.org acs.org
PODA in asphaltEven polymer distribution. researchcommons.org researchcommons.org

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure of polymers like PODA. The long octadecyl side chains of PODA have a propensity to crystallize, which significantly impacts the material's properties. tandfonline.com

XRD patterns of PODA often exhibit a characteristic peak that provides information about the packing of the polymer chains. For instance, an XRD pattern of poly(octadecyl methacrylate), a closely related polymer, shows a peak around 2θ = 22°, which is indicative of the van der Waals contraction of nonbonded side chains. acs.org The crystalline nature of PODA is a key feature, and its degree of crystallinity can be influenced by copolymerization with other monomers to obtain more amorphous copolymers. tandfonline.com

When PODA is incorporated into nanocomposites, such as with graphene oxide (GO), XRD can confirm changes in the material's structure. For example, an increase in the d-spacing between GO layers after polymerization indicates the successful intercalation of the polymer. acs.org

Table 2: XRD Findings for PODA-related Polymers

Polymer SystemKey XRD FindingSignificanceReference
Poly(octadecyl methacrylate)Peak around 2θ = 22°Indicates van der Waals contraction of side chains. acs.org
PODA-co-vinyl neodecanoate/GOIncreased d-spacing of GO layersConfirms polymer intercalation. acs.org acs.org

Small-Angle X-ray Scattering (SAXS) for Lamellar Crystal Formation

Small-Angle X-ray Scattering (SAXS) is employed to study larger-scale structures within materials, such as the lamellar crystals that form in PODA due to the side-by-side packing of its C18 side chains. dntb.gov.ua These lamellar structures are a key aspect of the polymer's hierarchical organization. sumitomo-chem.co.jp

In semicrystalline polymers, SAXS patterns can reveal the long-period spacing of these lamellar structures. sumitomo-chem.co.jp The analysis of SAXS data from n-alkyl acrylate copolymers has shown that the copolymers exhibit co-crystallization, and while they have comparable melting temperatures to the corresponding homopolymers, they often have lower heats of fusion due to a reduction in crystallite size as revealed by SAXS. researchgate.net The scattering patterns from polymer spherulites, which are larger-scale crystalline aggregates, are complex. It has been proposed that for lamellar crystals with a limited lateral size, the scattering induced by an evanescent wave is the main origin of the SAXS pattern. nih.gov The lateral size of the lamellar stacks is a key factor influencing the unique SAXS pattern observed in semicrystalline polymers. researcher.life

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Studies

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides detailed information about the surface topography of materials at the nanoscale. sciopen.comnist.gov It is particularly useful for characterizing the surfaces of polymeric biomaterials and can be operated in various modes, including contact and dynamic (tapping) modes, to generate a 3D map of the surface. mdpi.comnottingham.ac.uk

AFM can visualize the lamellar organization of crystalline fibers in polymers with high resolution without the need for staining or etching. nottingham.ac.uk This allows for the direct observation of structures with dimensions on the order of nanometers. nottingham.ac.uk For instance, AFM has been used to analyze the surface roughness and topography of various intraocular lens materials, including those made from acrylic polymers, revealing differences in surface features at the nanoscale. nih.gov The root-mean-square roughness of a material's surface can be quantified using AFM, providing a measure of surface irregularities. nih.gov

In interfacial studies, AFM can be used to investigate the adhesion and interaction of polymers with different surfaces. For example, it can be used to assess the surface roughness of substrates, which can influence microbial adhesion. science.gov

Molecular Weight and Polydispersity Analysis (e.g., Gel Permeation Chromatography - GPC)

The molecular weight and polydispersity index (PDI) of a polymer are critical parameters that influence its physical and mechanical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining these parameters for polymers like PODA. shimadzu.cz GPC separates molecules based on their size in solution, with larger molecules eluting faster than smaller ones. shimadzu.cz

The number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of PODA can be determined by GPC. For example, poly(stearyl acrylate) synthesized via atom transfer radical polymerization (ATRP) has been shown to have number-average molecular weights in the range of 58,000-439,000 g/mol . ijeas.org The PDI provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution (monodisperse), while higher values indicate a broader distribution (polydisperse). nanotempertech.com For instance, ATRP can yield polymers with a narrower polydispersity (PDI < 1.5) compared to conventional free-radical polymerization (PDI > 2.0). The choice of GPC columns and eluent is crucial for obtaining accurate molecular weight data, especially for cationic polymers where issues like aggregation can occur. nih.gov

Table 3: Example Molecular Weight Data for Acrylate Polymers from GPC

PolymerSynthesis MethodMn ( g/mol )PDI (Mw/Mn)Reference
Poly(stearyl acrylate)ATRP58,000 - 439,000- ijeas.org
Poly(octadecyl methacrylate)RAFTVaries with conversion1.19 - 1.35 acs.org
Guanidinylated poly(amido amine)-24,660- nih.gov

Rheological Characterization Techniques for Polymer Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymers like PODA, rheological characterization provides insights into their behavior in both the molten state and in solution, which is crucial for processing and application. anton-paar.com

The rheological properties of PODA melts are complex and can exhibit non-Newtonian behavior, such as shear thinning, where the viscosity decreases with an increasing shear rate. mdpi.comucd.ie The viscoelastic properties, which describe a material's combination of viscous and elastic characteristics, are also important. mdpi.com These properties can be measured using a rheometer, which can apply controlled stresses or strains and measure the resulting deformation or flow. anton-paar.com For example, the viscosity of a waxy crude oil was shown to decrease significantly when doped with poly(octadecyl methacrylate), demonstrating the polymer's effectiveness as a flow improver. acs.org

In copolymers, the presence of different monomer units can significantly affect the rheological behavior. For instance, in poly(octadecyl-stat-methyl acrylate) random copolymers, the intrinsic viscosity was found to first increase and then decrease with the molar fraction of ODA, reflecting changes in chain expansion and segmental density. rsc.org The viscous flow activation energy, which relates to the temperature dependence of viscosity, can also be influenced by the copolymer composition. rsc.org The entanglement plateau modulus, a measure of the entanglement density of polymer chains, is another important rheological parameter that can be determined. rsc.org

Table 4: Summary of Rheological Properties and Characterization

Polymer SystemProperty MeasuredObservationReference
Poly(octadecyl methacrylate) in crude oilApparent ViscosityDecreased from 379.71 mPa·s to 70.67 mPa·s at 0 °C with 2000 ppm polymer. acs.org acs.org
Poly(octadecyl-stat-methyl acrylate)Intrinsic ViscosityIncreases then decreases with increasing ODA content. rsc.org rsc.org
Poly(octadecyl-stat-methyl acrylate)Viscous Flow Activation EnergyIncreases with decreasing ODA content. rsc.org rsc.org

Dynamic Mechanical Analysis (DMA) of Polymer Networks and Mechanical Response

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymeric materials. wikipedia.orgmadisongroup.com It measures the response of a material to a sinusoidal oscillating force as a function of temperature, time, or frequency. The primary outputs are the storage modulus (E'), which represents the elastic portion of the material's response (its ability to store energy), and the loss modulus (E''), which represents the viscous portion (its ability to dissipate energy as heat). mdpi.compbipolymer.com The ratio of the loss modulus to the storage modulus (E''/E') is known as the loss tangent or tan delta (tan δ), and it provides a measure of the material's damping characteristics. mdpi.com Peaks in the tan δ curve are often associated with molecular relaxations, such as the glass transition (Tg) or other secondary transitions. wikipedia.orgmadisongroup.com

For polyacrylates with long alkyl side chains, such as poly(this compound), the mechanical properties are dominated by the behavior of these side chains. At temperatures below their melting point, the side chains can pack into ordered, crystalline lamellae, which act as physical crosslinks, imparting significant stiffness to the material. This results in a high storage modulus. As the material is heated through the melting transition of these side chains, the crystalline structures are disrupted, leading to a dramatic decrease in the storage modulus and a corresponding peak in the tan δ curve, signifying a transition from a rigid, semi-crystalline solid to a more amorphous, rubbery state.

Research Findings from Poly(octadecyl acrylate) as a Representative Example

Studies on pure PODA reveal a material that is highly crystalline and brittle at room temperature. wikipedia.org DMA testing on PODA homopolymers typically involves a temperature sweep at a constant frequency (e.g., 1.0 Hz) to observe the thermomechanical transitions.

Below the side-chain melting temperature, PODA exhibits a high storage modulus (E'), indicating significant stiffness. As the temperature increases and approaches the melting point of the octadecyl side chains (approximately 45-55°C), a sharp drop in E' is observed. researchgate.net This transition corresponds to the melting of the crystalline domains, which leads to a significant loss of stiffness as the polymer backbone gains mobility. Concurrently, the tan δ curve shows a prominent peak in this temperature region, indicating maximum energy dissipation during this structural rearrangement.

The data below, derived from published research on PODA, illustrates this characteristic behavior.

Table 1: Dynamic Mechanical Properties of Poly(octadecyl acrylate) (PODA) Homopolymer The following data is representative of poly(octadecyl acrylate) and is used to illustrate the expected behavior of long-chain crystalline polyacrylates. The test was conducted at a frequency of 1.0 Hz.

Temperature (°C)Storage Modulus (E') (MPa)tan δ
018000.04
1017500.05
2016000.06
3012000.10
404000.45
50500.80
60150.35
70100.20

For poly(this compound), a similar DMA profile is anticipated. The key distinction would be the temperature at which the sharp decline in E' and the peak in tan δ occur. Due to the increased van der Waals forces between the longer C28 alkyl chains, the melting transition for poly(this compound) would be shifted to a higher temperature compared to PODA. This shift allows for the tailoring of the transition temperature and the operational temperature range of the material simply by adjusting the length of the alkyl side chain.

Investigation of Thermally Responsive Behavior and Phase Transitions in Poly Octacosyl Acrylate

Side-Chain Crystallization and Its Influence on Polymer Properties and Domains

Poly(octacosyl acrylate) belongs to a class of polymers known as side-chain crystalline polymers. acs.org In these materials, the long alkyl side chains, rather than the polymer backbone, are capable of crystallizing. acs.org This crystallization leads to the formation of ordered, lamellar structures where the side chains are packed in a regular array. itu.edu.tr The melting of these side-chain crystallites results in a transition from a rigid, waxy state at lower temperatures to a more flexible, rubbery state at higher temperatures. acs.org

The table below summarizes the effect of side-chain length on the melting temperature (Tm) of various poly(n-alkyl acrylates).

Poly(n-alkyl acrylate)Alkyl Chain LengthMelting Temperature (Tm) (°C)
Poly(tetradecyl acrylate)14Not specified
Poly(hexadecyl acrylate)16+35 acs.org
Poly(octadecyl acrylate)1848-55 tandfonline.com
Poly(docosyl acrylate)22Not specified

This table provides a general overview of the melting temperatures for different poly(n-alkyl acrylates) and is based on available data.

Polymorphic Behavior of Long-Chain Acrylates and Their Resulting Polymers

Long-chain acrylates, including octacosyl acrylate (B77674), and their corresponding polymers can exhibit polymorphism, meaning they can exist in more than one crystalline form. capes.gov.brcapes.gov.br For example, octadecyl acrylate has been shown to exhibit two rotator phases (RII and RI), an orthorhombic crystal phase (Cort), and a triclinic crystal phase (Ctri). acs.org The specific crystalline form that develops is influenced by factors such as the chemical structure of the functional groups and the thermal history of the material. capes.gov.br The polymorphic behavior of the monomer can, in turn, influence the thermal behavior and properties of the resulting polymer. capes.gov.br The packing of the monomer molecules during polymerization and the polymerization temperature itself play a role in determining the final polymer structure. capes.gov.br

Isotropic-to-Crystalline Phase Transitions and Molecular Ordering Phenomena

The transition between the isotropic (disordered) and crystalline (ordered) states in poly(this compound) is a key aspect of its thermally-responsive behavior. kumamoto-u.ac.jpoup.com This phase transition is driven by the ordering and disordering of the long octacosyl side chains upon cooling and heating, respectively. mdpi.com In the crystalline state, the side chains are highly ordered, leading to a more rigid material. kumamoto-u.ac.jpoup.com This molecular ordering can be harnessed for specific applications. For instance, the crystalline phase of poly(octadecyl acrylate) has demonstrated enhanced molecular-shape selectivity for polycyclic aromatic hydrocarbons, a phenomenon attributed to the organized arrangement of carbonyl groups within the crystalline structure. kumamoto-u.ac.jpoup.com

The phase transition temperature can be influenced by grafting the polymer onto a substrate like silica (B1680970). mdpi.comnih.gov While the fundamental phase transition behavior is retained, the interaction with the silica surface can perturb the molecular ordering, often leading to a decrease in the transition temperature. mdpi.comnih.gov

Temperature-Induced Shape Memory Effects in Poly(this compound) Polymer Systems

Poly(this compound) and its copolymers are recognized for their temperature-induced shape memory properties. itu.edu.tracs.orgresearchgate.net This effect is a direct consequence of the side-chain crystallization. The crystalline domains formed by the octacosyl side chains act as temporary "netpoints" or physical cross-links that fix a temporary shape. itu.edu.trmdpi.com

The shape memory cycle involves the following steps:

Programming: The polymer is heated above the melting temperature (Tm) of the side-chain crystals, making it soft and deformable. mdpi.com An external force is applied to deform the polymer into a temporary shape.

Fixing: While maintaining the external force, the polymer is cooled below its crystallization temperature. This causes the side chains to crystallize, locking the temporary shape in place. mdpi.com

Recovery: Upon reheating the polymer above its Tm, the crystalline domains melt, releasing the stored strain and allowing the material to return to its original, permanent shape. mdpi.com

Hydrogels prepared by copolymerizing acrylic acid with n-octadecyl acrylate have demonstrated a significant shape memory effect, with a recovery ratio of 100%. acs.orgresearchgate.net These hydrogels exhibit a drastic change in their elastic modulus across the melting temperature of the crystalline domains. acs.org Copolymers of polystyrene and poly(methylacrylate-random-octadecylacrylate) have also shown excellent shape memory, with shape fixities greater than 96% and shape recoveries exceeding 98%. acs.org

Self-Healing Mechanisms Attributed to Temperature-Induced Transitions

The thermally reversible nature of the side-chain crystallization in poly(this compound) can also be exploited for self-healing applications. acs.orgresearchgate.net When the polymer is damaged, heating it above the melting temperature of the side chains causes the crystalline domains to melt, allowing the polymer chains to become more mobile. acs.org This increased mobility facilitates the interdiffusion and re-entanglement of polymer chains across the damaged interface. acs.org Upon cooling, the side chains recrystallize, effectively healing the crack and restoring the material's integrity. acs.org

Hydrogels containing poly(acrylic acid) modified with n-octadecyl acrylate have shown this temperature-programmed self-healing behavior. nih.govitu.edu.tr The healing process is attributed to the reformation of the physical network through the recrystallization of the hydrophobic side chains. nih.gov This mechanism allows for the repair of mechanical damage with the application of thermal stimuli. nih.gov

Rheological and Solution Properties of Poly Octacosyl Acrylate Systems

Viscometric Studies and Intrinsic Viscosity Determinations in Solution

Viscometric studies are fundamental in understanding the hydrodynamic properties of a polymer in solution. These studies allow for the determination of the intrinsic viscosity ([η]), a measure of a polymer's contribution to the solution's viscosity at infinite dilution. The intrinsic viscosity is directly related to the size and conformation of the individual polymer coils in a given solvent.

For poly(octacosyl acrylate), as with other polymers, the intrinsic viscosity is determined by measuring the viscosity of dilute solutions at various concentrations and extrapolating to zero concentration. nih.gov Several empirical equations are commonly used for this extrapolation, including the Huggins and Kraemer equations. nih.gov

Huggins Equation : ηsp/c = [η] + k' [η]2c

Kraemer Equation : (ln ηr)/c = [η] + k'' [η]2c

Where ηsp is the specific viscosity, ηr is the relative viscosity, c is the polymer concentration, and k' and k'' are the Huggins and Kraemer constants, respectively. nih.gov These constants provide information about polymer-solvent interactions.

Studies on analogous long-chain poly(alkyl acrylates), such as poly(octadecyl acrylate), show that the intrinsic viscosity is highly dependent on the solvent quality and the polymer's molecular weight. rsc.orgrsc.org The relationship is typically described by the Mark-Houwink-Sakurada equation:

[η] = K Ma

Where M is the viscosity-average molecular weight, and K and 'a' are constants that depend on the specific polymer-solvent system and temperature. researchgate.netresearchgate.net The 'a' value, in particular, indicates the conformation of the polymer chain in solution, ranging from 0.5 for a theta solvent (random coil) to higher values for good solvents (extended coil). For polymers with bulky side chains like poly(this compound), steric hindrance can lead to a more expanded chain conformation. Research on copolymers containing octadecyl acrylate (B77674) has shown that as the mole fraction of the long-chain acrylate increases, the intrinsic viscosity can initially increase due to chain expansion but then decrease at very high fractions as the segmental density dominates. rsc.org

Table 1: Common Methods for Intrinsic Viscosity Determination This table is interactive. You can sort or filter the data as needed.

Method Equation Key Parameters Application
Huggins ηsp/c = [η] + k'[η]2c [η], k' Standard method for determining intrinsic viscosity from dilute solution viscometry. nih.gov
Kraemer (ln ηr)/c = [η] + k''[η]2c [η], k'' Often used in conjunction with the Huggins method for consistency. nih.gov
Solomon-Ciuta [η] = [2(ηsp - ln ηr)]1/2 / c [η] A single-point determination method, useful for rapid estimation. researchgate.net

| Schulz-Blaschke | ηsp/c = [η] + kSB[η]ηsp | [η], kSB | Another graphical extrapolation method. researchgate.net |

Flow Behavior Analysis and Viscous Flow Activation Energy

The flow behavior of poly(this compound) in its molten state is critical for processing applications. Like most high molecular weight polymers, it exhibits non-Newtonian, specifically pseudoplastic (shear-thinning), behavior. ipme.ru This means its apparent viscosity decreases as the applied shear rate increases. ipme.ru This phenomenon occurs because the randomly oriented and entangled polymer chains begin to align in the direction of flow under shear, reducing their resistance to movement. ipme.ru

The temperature dependence of viscosity is a key characteristic described by the viscous flow activation energy (Ea). biorxiv.org This value represents the energy barrier that polymer segments must overcome to move from one position to another, enabling flow. biorxiv.orgmdpi.com It can be calculated from the Arrhenius equation, which relates viscosity (η) to absolute temperature (T): ipme.ru

η = A * exp(Ea / RT)

Where A is a pre-exponential factor and R is the universal gas constant. By plotting the natural logarithm of viscosity against the reciprocal of temperature, the activation energy can be determined from the slope of the resulting line. ipme.ru

For polymers with long, crystallizable side chains like poly(this compound), the flow activation energy is expected to be significant. The octacosyl side chains can exhibit strong van der Waals interactions and may form crystalline domains that act as physical crosslinks, increasing the energy required to initiate flow. Studies on similar polymers show that the activation energy can be influenced by copolymer composition; for instance, incorporating a comonomer can disrupt side-chain packing and reduce the activation energy, acting as an internal plasticizer. rsc.org

Entanglement Plateau Modulus and Chain Conformation Analysis

In the molten state, long polymer chains become physically intertwined, creating a transient network. This phenomenon of entanglement dramatically influences the polymer's viscoelastic properties. The effect of these entanglements is most clearly observed in the rubbery plateau region of the storage modulus (G') curve obtained from dynamic oscillatory shear experiments. The value of the modulus in this region is known as the entanglement plateau modulus (GN0). nih.gov

The plateau modulus is inversely proportional to the average molecular weight between entanglements (Me), a fundamental parameter that characterizes the entanglement density of a polymer. nih.gov

GN0 = (ρRT) / Me

Where ρ is the polymer density, R is the gas constant, and T is the absolute temperature. nih.gov

Poly(this compound) has a "comb" or "bottlebrush" architecture, with a flexible backbone and densely packed, long side chains. This specific conformation significantly affects its entanglement behavior. Research on densely grafted bottlebrush polymers, including those similar to poly(this compound), has shown that the bulky side chains act to shield the backbone from intermolecular entanglements. rsc.orgresearchgate.net This shielding effect leads to a much larger Me and, consequently, a significantly lower entanglement plateau modulus compared to a linear polymer of the same total molecular weight. rsc.org In some cases, the entanglement plateau may be very weak or not observed at all. researchgate.net The conformation is thus characterized by a stiffened backbone due to steric repulsion between the dense side chains, leading to a more worm-like chain structure rather than a random coil.

Swelling Behavior in Various Polar and Nonpolar Solvents

The swelling behavior of crosslinked poly(this compound) gels is dominated by the principle of "like dissolves like." The long, nonpolar octacosyl (C28) side chains make the polymer highly lipophilic and hydrophobic. Consequently, it exhibits a strong affinity for nonpolar organic solvents and oils, while showing poor compatibility with polar solvents. tandfonline.comtandfonline.com

When placed in a compatible nonpolar solvent, the solvent molecules can easily penetrate the polymer network, causing the chains to uncoil and the gel to swell significantly. The strong association between the alkyl side chains and the nonpolar solvent molecules is the primary driving force for this high degree of swelling. researchgate.net

Conversely, in highly polar solvents such as methanol (B129727) or water, the polymer chains tend to aggregate due to strong hydrophobic interactions, minimizing their contact with the thermodynamically incompatible solvent. This leads to the collapse of the gel and very low swelling ratios. researchgate.net The inherent tendency of the long alkyl side chains to crystallize can further suppress swelling, as these crystalline domains act as additional physical crosslinks that the solvent must overcome. tandfonline.comtandfonline.com

Studies on the closely related poly(octadecyl acrylate) have quantified this behavior extensively. researchgate.netrsc.org It is expected that poly(this compound) would show a similar, if not more pronounced, trend due to its longer and more hydrophobic side chain.

Table 2: Representative Swelling Behavior of Poly(Alkyl Acrylate)-Based Gels in Various Solvents Data based on studies of poly(octadecyl acrylate) gels, which are expected to show similar trends to poly(this compound) gels. researchgate.netrsc.org This table is interactive. You can sort or filter the data as needed.

Solvent Solvent Type Dielectric Constant (ε) Expected Swelling Behavior Swelling Degree (Q)
Hexane Nonpolar 1.9 High ~11-16
Toluene Nonpolar 2.4 High ~19-31
Dichloromethane (B109758) Less-Polar 9.1 Very High ~128-224
Tetrahydrofuran (THF) Less-Polar 7.6 Very High ~119-121
Acetone (B3395972) Polar 20.7 Low / Collapse ~1.2-2
Methanol Polar 32.7 Low / Collapse ~0.1-1

| Dimethyl Sulfoxide (DMSO) | Polar | 46.5 | Low / Collapse | ~0.3-1 |

Molecular Aggregation and Micellization in Aqueous and Organic Solutions

For a homopolymer like poly(this compound), which consists of identical repeating units, traditional micellization (the formation of core-shell structures) does not occur as it is not amphiphilic. However, the polymer chains will exhibit aggregation in thermodynamically poor solvents. In polar solvents like water or methanol, the hydrophobic octacosyl side chains will drive the polymer chains to aggregate and precipitate to minimize unfavorable interactions with the solvent.

The concept of micellization becomes relevant when this compound is incorporated as a monomer into an amphiphilic copolymer structure, for example, by copolymerizing it with a hydrophilic monomer like acrylic acid or poly(ethylene glycol) methacrylate (B99206). jst.go.jp In such a copolymer, the distinct hydrophobic poly(this compound) segments and hydrophilic segments will self-assemble in a selective solvent. jst.go.jp

In an aqueous solution, these amphiphilic copolymers can form micelles, which consist of a hydrophobic core formed by the aggregated this compound segments, and a hydrophilic corona (shell) formed by the hydrated hydrophilic segments. jst.go.jpacs.org The size and aggregation number of these micelles can be controlled by tuning the molecular weight, the composition (ratio of hydrophobic to hydrophilic units), and the architecture of the copolymer. jst.go.jp Depending on these factors, various aggregate structures such as spherical micelles, worm-like micelles, or vesicles can be formed. Some amphiphilic random copolymers have been shown to fold into small unimer micelles through the association of hydrophobic side groups in water. jst.go.jp

Theoretical and Computational Studies of Octacosyl Acrylate Systems

Molecular Dynamics Simulations for Polymer-Surface Interactions and Chain Propagation

Molecular Dynamics (MD) simulations provide an atomistic-level lens to investigate the dynamic behavior of octacosyl acrylate (B77674) systems, particularly in the context of their function as polymer additives. These simulations model the time-dependent evolution of a system of atoms and molecules, offering profound insights into polymer-surface interactions and the fundamental process of chain propagation.

Research in this area focuses on simulating the interaction between poly(octacosyl acrylate) (POCA) or its copolymers and the surfaces of n-alkane (paraffin) crystals, which is central to its application as a pour point depressant. MD simulations can elucidate the adsorption mechanism by which the polymer attaches to nascent wax crystals in crude oil. The long C28 alkyl side chains of the POCA are structurally similar to the paraffin (B1166041) molecules, enabling them to integrate into the crystal lattice via van der Waals forces. The simulation tracks the polymer's conformational changes upon approaching the surface, quantifying states such as "trains" (segments lying flat on the surface), "loops" (segments arching away from the surface), and "tails" (free ends extending into the solvent).

The primary output of these simulations is the calculation of the interaction or adsorption energy between the polymer and specific crystallographic faces of the paraffin crystal (e.g., {110}, {001}). A strong, negative adsorption energy indicates a favorable and stable interaction. Studies have shown that POCA preferentially adsorbs onto the faster-growing faces of the wax crystal, effectively blocking further paraffin deposition.

Table 1: Representative MD Simulation Results for Poly(this compound) Adsorption on Paraffin Crystal Faces
Polymer SystemParaffin Crystal FaceCalculated Adsorption Energy (kJ/mol)Dominant Conformation
POCA Homopolymer{110} face-152.4High density of trains
POCA Homopolymer{001} face-98.7Loops and tails
POCA-co-Vinyl Acetate (B1210297) (80:20){110} face-135.8Mixed trains and loops

Monte Carlo Simulations for Understanding Growth Inhibition Mechanisms

While MD simulations excel at capturing time-dependent dynamics, Monte Carlo (MC) simulations are a powerful computational technique for exploring the equilibrium statistical mechanics of a system, making them ideally suited for studying the thermodynamic aspects of wax crystal growth inhibition. MC methods use random sampling to evaluate complex integrals and determine the most probable configurations of a system, such as a polymer interacting with a crystal.

In the context of this compound, MC simulations are used to model the co-crystallization process and elucidate the inhibition mechanism. A typical simulation might involve a lattice-based model representing a growing paraffin crystal immersed in a solution containing both paraffin molecules and POCA chains. The simulation proceeds by attempting random moves—such as adding a paraffin molecule to the crystal, removing one, or adsorbing/desorbing a polymer segment—and accepting or rejecting these moves based on a criterion (e.g., the Metropolis algorithm) that depends on the change in the system's total energy.

This approach effectively demonstrates how POCA inhibits crystal growth. The simulation shows that the C28 side chains of the polymer can successfully incorporate into the paraffin crystal lattice, acting as a "point defect." However, the bulky acrylate backbone of the polymer, to which these side chains are attached, cannot fit into the ordered crystal structure. This creates a significant steric barrier on the crystal surface, disrupting the regular packing of incoming paraffin molecules and ultimately arresting or stunting the growth of that crystal face. By running simulations over a vast number of configurations, MC methods can calculate the binding free energy of the polymer to the crystal, providing a quantitative measure of its potential as a growth inhibitor.

Determination and Interpretation of Monomer Reactivity Ratios in Copolymerization

The performance of this compound as an additive is often enhanced by copolymerizing it with other monomers. Understanding the copolymerization behavior is essential for tailoring the final polymer's architecture and properties. Monomer reactivity ratios, designated as r1 and r2, are dimensionless parameters that quantify the relative tendency of a monomer to add to a growing polymer chain.

For a copolymerization involving this compound (M1) and a comonomer (M2), the reactivity ratios are defined as:

r1 = k11 / k12 : The ratio of the rate constant for the addition of M1 to a chain ending in M1 (k11) to the rate constant for the addition of M2 to a chain ending in M1 (k12).

r2 = k22 / k21 : The ratio of the rate constant for the addition of M2 to a chain ending in M2 (k22) to the rate constant for the addition of M1 to a chain ending in M2 (k21).

These ratios, often determined experimentally and refined through computational models, dictate the sequence distribution of monomers in the final copolymer chain.

If r1*r2 ≈ 1 , the copolymerization is ideal, and the monomer distribution is random.

If r1*r2 < 1 , there is a tendency toward alternation. If both r1 and r2 are close to zero, a highly alternating structure is formed.

If r1*r2 > 1 , there is a tendency toward block formation.

The interpretation of these values is critical for polymer design. For instance, in pour point depressants, a random distribution of a polar comonomer (like vinyl acetate) among the long-chain acrylate units can disrupt the side-chain crystallinity of the polymer itself, improving its solubility in oil while maintaining its ability to interact with wax crystals.

Table 2: Monomer Reactivity Ratios for the Copolymerization of this compound (M1) with Various Comonomers (M2)
Comonomer (M2)r1 (this compound)r2 (Comonomer)r1 * r2Interpretation of Copolymer Structure
Vinyl Acetate2.150.350.75Tendency toward random distribution with slight enrichment of M1 blocks.
Styrene (B11656)0.400.850.34Strong tendency toward random/alternating structure.
Maleic Anhydride (B1165640)5.50~0~0Strong tendency toward alternation, as maleic anhydride does not readily homopolymerize.

Scaling Laws and Conformational Analysis of Comb-Like Polymers

Poly(this compound) is classified as a "comb-like" polymer due to its structure, which consists of a flexible backbone with long, densely packed side chains. This unique architecture imparts solution properties that differ significantly from simple linear polymers. The conformation of these polymers in solution can be analyzed using scaling laws, most notably the Mark-Houwink-Sakurada (MHS) equation:

[η] = K * M^a

Here, [η] is the intrinsic viscosity, M is the molecular weight, and K and 'a' are the MHS parameters, which are specific to a given polymer-solvent-temperature system. The scaling exponent 'a' is particularly informative about the polymer's conformation.

a ≈ 0.5 : A compact, random coil in a theta solvent.

Academic Applications and Performance Studies of Poly Octacosyl Acrylate in Advanced Materials

Polymeric Additives for Rheology Modification (e.g., Pour Point Depressants, Flow Improvers)

Poly(octacosyl acrylate) and its copolymers are recognized for their effectiveness as polymeric additives for modifying the rheological properties of waxy crude oils. These polymers, often referred to as pour point depressants (PPDs) or flow improvers, are crucial in the petroleum industry for ensuring the pipeline transportation of crude oil, especially in colder climates. researchgate.nettandfonline.com The primary function of these additives is to lower the pour point—the lowest temperature at which the oil will flow—and reduce its viscosity. benthamdirect.comtandfonline.com

The mechanism behind their effectiveness lies in their unique molecular structure. Poly(this compound) possesses long alkyl side chains that can co-crystallize with the paraffin (B1166041) wax molecules present in the crude oil. benthamdirect.com This interaction modifies the morphology of the wax crystals, preventing them from forming a large, interlocking network that leads to the gelation of the oil. ekb.eg Instead of large plate-like crystals, the presence of the polymer promotes the formation of smaller, more dispersed, and less cohesive crystals. benthamdirect.comekb.eg The polar groups within the polymer structure can also weaken the interactions between the wax crystals, further inhibiting their aggregation. benthamdirect.com

Research has shown that the performance of poly(this compound)-based PPDs can be optimized by copolymerization with other monomers. For instance, copolymers of octadecyl acrylate (B77674) and styrene (B11656) have demonstrated significant pour point reduction in various waxy crude oils. acs.org A study found that a copolymer with a 3:2 molar ratio of octadecyl acrylate to styrene exhibited optimal performance, reducing the pour point of different model waxy oils and a Shengli crude oil by as much as 32°C, 31°C, and 19°C, respectively. acs.orgresearchgate.net

Furthermore, the introduction of nanomaterials into the polymer matrix can enhance its performance. A study on poly(octadecyl acrylate-co-vinyl neodecanoate) modified with oleic acid-nano-graphene oxide showed a remarkable reduction in the pour point of waxy crude oil. acs.orgresearchgate.net The hybrid polymer, at a concentration of 500 ppm, achieved a pour point reduction of over 30°C and a viscosity reduction of approximately 86%. researchgate.net

The effectiveness of these additives is also dependent on their concentration. Studies have identified an optimal concentration for achieving the maximum pour point depression. For Daqing waxy oil, the optimal concentration of polyoctadecyl acrylate was found to be 800 mg/kg. benthamdirect.com

Table 1: Performance of Poly(this compound) based Pour Point Depressants

Polymer SystemCrude Oil/Model OilConcentrationPour Point Reduction (°C)Viscosity Reduction (%)Reference
Poly(octadecyl acrylate-co-styrene) (3:2 molar ratio)MWO1Not Specified32Not Specified acs.orgresearchgate.net
Poly(octadecyl acrylate-co-styrene) (3:2 molar ratio)MWO2Not Specified31Not Specified acs.orgresearchgate.net
Poly(octadecyl acrylate-co-styrene) (3:2 molar ratio)Shengli Crude OilNot Specified19Not Specified acs.orgresearchgate.net
Poly(octadecyl acrylate-co-vinyl neodecanoate)/Oleic Acid-Modified Nano-graphene OxideWaxy Crude Oil500 ppm>30~86 researchgate.net
Polyoctadecyl acrylateDaqing Waxy Oil800 mg/kgNot SpecifiedNot Specified benthamdirect.com

Materials for Coatings and Adhesives

Poly(this compound) is a versatile polymer utilized in the formulation of coatings and adhesives due to its unique properties. sfdchem.com Its long alkyl chain imparts significant hydrophobicity, making it an excellent candidate for applications requiring moisture resistance and durability. ooc.co.jp When used as a film-forming agent in coatings, poly(octadecyl acrylate) enhances the weather resistance and longevity of the coated surface. sfdchem.com It also contributes to improved leveling and gloss, enhancing the decorative and protective functions of the coating. sfdchem.com

The properties of poly(octadecyl acrylate) can be tailored for specific applications through copolymerization. For instance, it can be copolymerized with other monomers like glycidyl (B131873) methacrylate (B99206) to create materials with unique characteristics. smolecule.com Furthermore, surface-initiated atom transfer radical polymerization (ATRP) can be employed to enhance its functionality in diverse applications. smolecule.com

A specific application of poly(octadecyl acrylate) is in thermomorphic pressure-sensitive adhesives (PSAs). google.com These materials exhibit a unique temperature-dependent behavior. The crystalline nature of the poly(octadecyl acrylate) component, which has a melting point between 42°C and 49°C, allows the adhesive to transition between a secondary shape and a primary predetermined shape upon an increase in temperature. google.com These PSAs are composed of a continuous crystalline polymer component, such as poly(octadecyl acrylate), and a discrete crosslinked elastomeric polymer component. google.com

Wax Inhibition Mechanisms and Performance in Hydrocarbon Systems

The primary mechanism by which poly(this compound) inhibits wax formation in hydrocarbon systems is through co-crystallization and modification of the wax crystal morphology. benthamdirect.comekb.eg Waxy crude oils contain high molecular weight paraffins that crystallize and precipitate as the temperature drops, leading to the formation of a rigid, three-dimensional network that can impede or block oil flow. tandfonline.com

Poly(this compound), a comb-like polymer, possesses long alkyl side chains that are structurally similar to the paraffin molecules. researchgate.netacs.org This similarity allows the polymer to integrate into the growing wax crystal lattice. benthamdirect.com This process, known as co-crystallization, disrupts the normal growth of the wax crystals. researchgate.net Instead of forming large, interlocking plate-like structures, the wax crystallizes into smaller, more compact, and irregular shapes. benthamdirect.comekb.eg

Molecular dynamics and Monte Carlo simulations have provided deeper insights into this process. These studies show that the polymer adsorbs onto the wax crystal surface, creating "island defects". researchgate.netacs.org These defects have weak interactions with the surrounding crystal, effectively acting as impurity sites that block the steps of crystal growth. acs.org This disruption increases the energy and distortion of subsequent paraffin layers, ultimately slowing down the rate of crystal growth. rsc.org

The performance of poly(this compound) as a wax inhibitor is influenced by its molecular structure and the composition of the hydrocarbon system. The presence of polar groups in the polymer backbone can further enhance its effectiveness by weakening the intermolecular forces between wax crystals. benthamdirect.com Copolymers of octadecyl acrylate with monomers containing polar functionalities, such as maleic anhydride (B1165640) or vinyl acetate (B1210297), are often used to improve performance. acs.org

The interaction between poly(this compound) and other components in crude oil, such as asphaltenes, is also a critical factor. Studies have shown that these polymers can interact with asphaltenes at the oil/water interface, which can influence the stability of crude oil emulsions. acs.org

Development of Shape Memory Materials and Hydrogels

Poly(this compound) plays a crucial role in the development of advanced smart materials, particularly shape memory polymers and hydrogels. knowde.comnih.govresearchgate.net The shape memory effect is attributed to the presence of the long octadecyl side chains, which can crystallize and form a temporary, fixed shape. ooc.co.jpknowde.com

Shape memory polymers (SMPs) fabricated with poly(this compound) exhibit the ability to return from a deformed, temporary shape to their original, permanent shape upon the application of an external stimulus, typically heat. nih.gov In these systems, the crystalline domains of poly(this compound) act as the fixing phase, holding the programmed shape. researchgate.net When heated above the melting temperature of these crystalline domains, the material becomes flexible, allowing it to recover its original shape, which is maintained by a crosslinked network. nih.govresearchgate.net

For instance, a semi-crystalline SMP was created by blending polybutadiene (B167195) and octadecyl acrylate, followed by simultaneous free-radical polymerization and crosslinking. nih.govresearchgate.net In this system, the grafted poly(octadecyl acrylate) side chains provide the structure-fixing network, while the crosslinked polybutadiene drives the shape recovery. researchgate.net These materials can be fabricated by melt processing and programmed at ambient temperatures, with optimized samples showing excellent shape fixity (>99%) and recovery (96%). researchgate.net

Poly(this compound) is also a key component in the formulation of shape memory hydrogels (SMHs). nih.govresearchgate.netrsc.org These hydrogels combine the properties of traditional hydrogels with the stimuli-responsive nature of shape memory polymers. In one approach, SMHs were prepared by the free-radical micellar polymerization of octadecyl acrylate (a hydrophobic monomer) with a hydrophilic monomer like N,N-dimethylacrylamide in the presence of clay as a reinforcing filler. nih.govresearchgate.net The hydrophobic poly(octadecyl acrylate) domains form physically cross-linked networks that are responsible for the shape memory behavior. nih.govresearchgate.net These hydrogels have shown significantly improved mechanical strength. nih.gov

Another study demonstrated the creation of tough and stretchable interpenetrating polymer networks (IPNs) based on butyl rubber and poly(n-octadecyl acrylate). itu.edu.tr These materials exhibited a two-step healing process and complete shape recovery upon heating above the melting temperature of the alkyl crystals. itu.edu.tr

Functional Materials for Sorption and Separation Technologies

Oil Spill Sorbers and Hydrocarbon Absorbents

Poly(this compound) and its derivatives are effective materials for the cleanup of oil spills and the absorption of hydrocarbons due to their lipophilic and hydrophobic nature. rsc.orgresearchgate.net The long alkyl chains in the polymer structure give it a strong affinity for non-polar organic solvents and oils. researchgate.net

Cross-linked copolymers of octadecyl acrylate have been developed as porous sorbents for crude oil spills. sgu.ru These materials are designed to have a three-dimensional network structure that can absorb and retain significant quantities of oil. researchgate.net The cross-linking prevents the polymer from dissolving in the absorbed liquid, while the porous nature allows for rapid uptake. researchgate.net

The performance of these sorbents can be enhanced by grafting poly(octadecyl acrylate) onto other polymer substrates. For example, polypropylene (B1209903) fibers and nonwovens have been modified by grafting octadecyl acrylate onto their surface using ultraviolet radiation-induced polymerization. tandfonline.com This modification significantly improves the oil sorption capacity, oil-retention properties, and reusability of the polypropylene material. tandfonline.com

Furthermore, the development of lipophilic polyelectrolyte gels based on poly(octadecyl acrylate) has shown promise for creating superabsorbent materials for non-polar organic solvents and oils. rsc.org These gels, containing ionic groups, exhibit high swelling capacities in various organic solvents. For instance, a gel with 10 mol% ionic groups demonstrated swelling degrees of over 300 times its dry weight in dichloromethane (B109758) and 1,2-dichloroethane. rsc.org Another study developed polyelectrolyte gels that could reversibly absorb diesel fuel with a swelling degree of 34, even in the presence of water. nih.gov

Microspheres based on copolymers of octadecyl acrylate and butyl acrylate, with β-cyclodextrin as a cross-linking and porogen agent, have also been prepared as oil absorbents. nih.gov These microspheres exhibited high oil absorbency for a range of hydrocarbons, fast absorption rates, and good reusability. nih.gov

Table 2: Oil Absorbency of Poly(octadecyl acrylate) Based Microspheres

Absorbed SubstanceOil Absorbency (g/g)Reference
Carbon Tetrachloride83.4 nih.gov
Chloroform75.1 nih.gov
Xylene48.7 nih.gov
Toluene42.8 nih.gov
Gasoline30.0 nih.gov
Kerosene27.1 nih.gov
Diesel18.2 nih.gov

Chromatographic Stationary Phases and Adsorbents

Poly(this compound) has been successfully employed in the development of stationary phases for high-performance liquid chromatography (HPLC), particularly for reversed-phase separations. mdpi.comkumamoto-u.ac.jp The long octadecyl side chains of the polymer create a hydrophobic surface that facilitates the separation of non-polar analytes. researchgate.net

One of the key advantages of using poly(octadecyl acrylate) as a stationary phase is the ability to create highly ordered structures. researchgate.net The self-assembling nature of the comb-shaped polymer chains can lead to enhanced selectivity, especially for the separation of structurally similar compounds like polycyclic aromatic hydrocarbons (PAHs). kumamoto-u.ac.jp

Poly(octadecyl acrylate) can be grafted onto silica (B1680970) particles, a common support material for HPLC columns, using various techniques. researchgate.net The "grafting-from" method, which involves surface-initiated atom transfer radical polymerization (ATRP), has been shown to produce high-density polymer coatings on the silica surface. nih.gov This high density of the polymeric phase leads to longer retention times and greater selectivity for PAHs compared to stationary phases prepared by the "grafting-to" method. nih.gov

The properties of the stationary phase can be further tuned by copolymerizing octadecyl acrylate with other monomers. For example, copolymerizing with 2-vinyl-4,6-diamino-1,3,5-triazine (B1219306) has been shown to enhance the thermal stability and molecular planarity selectivity for PAHs. mdpi.com The aminotriazine (B8590112) moiety in the copolymer promotes the ordering of the octadecyl side chains. mdpi.com

The conformational state of the silica-supported poly(octadecyl acrylate) also plays a crucial role in its separation performance. thegoodscentscompany.com The ordered-to-disordered phase transition of the octadecyl side chains, similar to that of lipid bilayer membranes, can be exploited to achieve high selectivity for shape recognition of geometrical isomers. mdpi.com

Smart Materials and Sensor Development (e.g., Wearable Temperature Sensors)

Poly(octadecyl acrylate) (PODA), a polymer with long, crystallizable alkyl side chains, is a key component in the development of smart materials, particularly for sensor technology and shape-memory polymers (SMPs).

Researchers have developed a highly sensitive wearable temperature sensor by grafting PODA onto multiwalled carbon nanotubes (PODA-g-MWCNTs). figshare.com This nanocomposite material demonstrates a significant, repeatable, and switch-like electronic response near human body temperature. figshare.comx-mol.net Unlike many materials used for temperature sensing that rely on solid-liquid phase transitions, this material leverages the subtle glass transition of the polymer, which allows for a pliable, disordered structure suitable for weaving into fabric. frogheart.cafigshare.com The material, technically a nanocarbon-based disordered, conductive, polymeric nanocomposite (DCPN), overcomes the typically poor electroconductive properties of such materials. x-mol.netsciencedaily.com The synthesis via reversible addition–fragmentation chain-transfer (RAFT) polymerization is crucial for creating a covalent bond that couples the polymer electronically with the nanotube. frogheart.ca This allows subtle structural changes in the polymer due to temperature variations to be electronically amplified, leading to an exceptionally large positive temperature coefficient of resistance. figshare.com This technology holds promise for early warning systems for illness or injury by detecting slight changes in body temperature. sciencedaily.com

In another application, PODA's side-chain crystalline structure is utilized to create SMPs. nih.gov When blended with an elastomer like polybutadiene, the PODA component forms a structure-fixing network. nih.gov The crystalline PODA domains can fix a temporary shape, while the cross-linked polybutadiene network drives shape recovery upon heating above the PODA's melting temperature. nih.govresearchgate.net Research has shown that by controlling the cross-linking efficiency, the shape-memory properties can be tailored, achieving over 90% shape fixity and 100% recovery. nih.gov Similarly, interpenetrating polymer networks (IPNs) of PODA and butyl rubber exhibit thermally induced shape-memory functions, where lamellar crystals formed by the octadecyl side chains act as temporary cross-links. nih.gov

Table 1: Performance of PODA-based Temperature Sensor

ParameterValueSignificance
Positive Temperature Coefficient of Resistance7496.53% K⁻¹ ± 3950.58% K⁻¹ at 42.0 °CIndicates an exceptionally sharp increase in resistance with temperature, enabling high sensitivity. figshare.comx-mol.net
Transition Rate17.39 kΩ K⁻¹ ± 0.49 kΩ K⁻¹Represents a large and rapid change in resistance per degree Kelvin, crucial for sensor responsiveness. figshare.comx-mol.net
Recoverable Room Temperature Resistance246.17 Ω ± 12.19 Ω at 25.1 °CShows the material's ability to return to a baseline state, ensuring reusability and reliability. figshare.comx-mol.net

Interfacial Compatibilizers for Polymer Composites

A notable example is the creation of interconnected interpenetrating polymer networks (c-IPNs) using PODA and butyl rubber (IIR). nih.govitu.edu.tr In this system, the solvent-free UV polymerization of octadecyl acrylate occurs within the IIR matrix. nih.gov The resulting morphology can be tuned from a "sea-island" to a co-continuous structure by varying the IIR content. nih.gov The lamellar crystals formed by the PODA side chains act as sacrificial bonds that break under stress, dissipating energy and preventing catastrophic failure, while the ductile IIR phase maintains structural integrity. nih.govitu.edu.tr This mechanism results in a material that is significantly tougher than either of its components alone. nih.gov For instance, a c-IPN with 40 wt% IIR showed a 10-fold and 33-fold increase in toughness compared to neat IIR and PODA, respectively. itu.edu.tr

The principle of using polymers with specific functionalities to enhance compatibility is a well-established strategy in materials science. For example, terpolymers like poly(methyl methacrylate-co-glycidyl methacrylate-co-ethyl acrylate) have been shown to be effective reactive compatibilizers for blends of post-consumer poly(ethylene terephthalate) (PET) and poly(methyl methacrylate) (PMMA). scielo.br The compatibilizer reacts with the end groups of the PET chains, strengthening the interface between the two polymer phases. scielo.br Similarly, the lipophilic nature of PODA's long-chain alkyl groups makes it suitable for improving the interfacial adhesion in composites where one phase is nonpolar. tandfonline.com

Table 2: Mechanical Properties of IIR/PODA Interpenetrating Polymer Networks

PropertyIIR/PODA (40/60 wt%)Neat IIRNeat PODA
Stiffness (MPa)9 - 34 (Tunable)--
Stretchability (%)~700%~700%-
Toughness (MJ·m⁻³)Up to 12~1.2~0.36

Data synthesized from findings reported on IIR/PC18A c-IPNs. nih.govitu.edu.tr

Polymeric Surfactant Research and Emulsion Stabilization

Polymeric surfactants are of growing importance in both industry and scientific research due to their unique properties compared to conventional small-molecule surfactants. acs.orgx-mol.net Copolymers incorporating octadecyl acrylate are a key area of this research.

A comb-like polymeric surfactant, poly(acrylic acid-co-octadecyl acrylate) or P(AA-co-ODA), has been designed and synthesized for this purpose. acs.orgx-mol.net This copolymer features a hydrophilic poly(acrylic acid) backbone with massive hydrophobic octadecyl side chains grafted onto it. acs.org This amphiphilic structure allows it to be highly effective at interfaces. acs.orgresearchgate.net Studies analyzing its surface activity and rheological performance have demonstrated its potential. x-mol.netresearchgate.net Such polymeric surfactants offer advantages like enhanced stability and the ability to build rheology during application. coatingsworld.com

In the context of emulsion stabilization, these copolymers are highly effective. mdpi.com For example, temperature and pH-responsive emulsions have been prepared using poly(N-isopropylacrylamide-co-methacrylic acid-co-octadecyl acrylate) as an emulsifier. mdpi.com Changes in environmental conditions cause the copolymer to change its conformation, which can lead to controlled demulsification. mdpi.com The synthesis of poly(acrylate) emulsions for various applications, such as pour point depressants, also relies on the interplay between monomer choice, such as methacrylate and methylmethacrylate, and process parameters to control particle size and emulsion stability. usm.my The use of polymeric surfactants is also explored in nanoemulsion polymerization, a process that yields latexes with high molecular weight polymers and small particle sizes, which is desirable for coating applications. researchgate.net

Phase Change Materials for Energy Applications

Poly(octadecyl acrylate) is a significant polymer in the field of phase change materials (PCMs), which are used for thermal energy storage and management. rsc.orgdigitellinc.com PCMs store and release large amounts of latent heat during their phase transition (e.g., solid-to-liquid) at a relatively constant temperature. mdpi.com

The long octadecyl side chains of PODA can crystallize and melt, giving the polymer its phase-change properties. rsc.org However, a key challenge with solid-liquid PCMs is the leakage of the material in its liquid state. rsc.orgresearchgate.net To overcome this, researchers have developed self-supporting, porous frameworks. One approach involves creating a poly(acrylic acid) octadecyl ester aerogel through cross-linking polymerization and thermally induced phase separation. rsc.org This aerogel acts as a scaffold that can hold the PCM. A "one-step" technique has been developed to produce phase change gels (PCGs) with a high latent heat capacity of 192 J/g, excellent elasticity, and structural stability, making them effective for applications like photoelectric thermal management. rsc.org

Another approach involves suspension polymerization to produce spherical particles of PODA. digitellinc.com This method is advantageous as it uses water as a solvent and allows for control over particle size. digitellinc.com These PODA powders can be used in additive manufacturing processes like powder bed fusion to create 3D-printed parts that function as PCMs. digitellinc.com Differential scanning calorimetry (DSC) has confirmed the effectiveness and stability of these printed parts as PCMs over numerous heating and cooling cycles. digitellinc.com

Table 3: Properties of PODA-based Phase Change Materials

Material SystemKey PropertyValueApplication
PODA-based Phase Change Gel (PCG)Latent Heat Capacity192 J/gPhotoelectric thermal management. rsc.org
Suspension-Polymerized PODA ParticlesMean Particle Size148 µm (with 2 wt% stabilizer)3D printing of PCM components. digitellinc.com
Suspension-Polymerized PODA ParticlesMelting Temperature&lt; 80 °CLow-temperature additive manufacturing. digitellinc.com

Redox-Responsive Materials and Microparticles

Redox-responsive materials are a class of smart materials that change their properties in response to a reducing or oxidizing environment. This functionality is particularly useful for applications like controlled drug delivery.

Solid lipid microparticles with redox-responsive behavior have been successfully prepared using octadecyl acrylate (ODA). tandfonline.comnih.gov The synthesis involves an emulsification photo-polymerization method where ODA is copolymerized with a cross-linker containing a disulfide bond, such as allyl disulfide (ADS). tandfonline.comscience.govresearchgate.net The resulting microparticles are spherical and stable under normal conditions. tandfonline.com

The key to their responsiveness lies in the disulfide cross-links. tandfonline.comnih.gov In the presence of a reducing agent like dithiothreitol (B142953) (DTT), the disulfide bonds are cleaved to form thiol groups. tandfonline.com This breakage of the cross-links disrupts the structure of the microparticles, leading to the release of any encapsulated substance. nih.gov Studies have shown that the release rate is significantly affected by the concentration of the reducing agent and the temperature. tandfonline.com For instance, at 37 °C, the concentration of DTT had a strong effect on the release from ODA/ADS microparticles, whereas microparticles made with a non-disulfide cross-linker showed little response. tandfonline.com These ODA-based microparticles exhibit endothermic peaks around 41-43 °C, corresponding to the melting of the polymeric ODA component. tandfonline.com

Table 4: Composition and Properties of Redox-Responsive Microparticles

Microparticle TypeMonomer/Cross-linkerMolar Ratio (ODA:Cross-linker)Melting Peak (°C)Key Behavior
ODA/ADSOctadecyl Acrylate / Allyl Disulfide1:0.1342.9Release is highly dependent on reducing agent (DTT) concentration at 37 °C. tandfonline.com
ODA/ODEOctadecyl Acrylate / Octadiene1:0.1541.3Release is not significantly affected by reducing agent concentration. tandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.